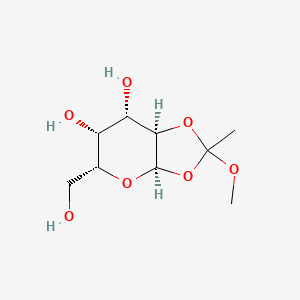

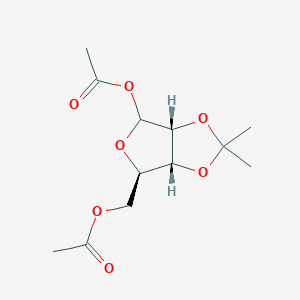

1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

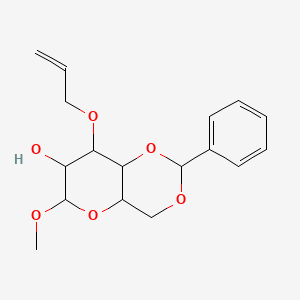

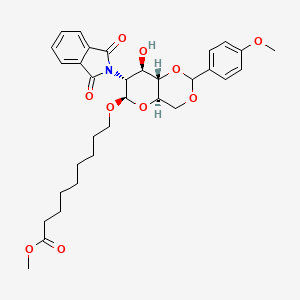

“1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside” is a derivative of ribose, a type of sugar that is an essential component of certain crucial biomolecules, including RNA and various cofactors . It is a β-D-ribofuranoside, which are commonly found in living organisms both in the form of N- and O-glycosides .

Synthesis Analysis

A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose is described. The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .

Molecular Structure Analysis

Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . The 3E-like and 2E-like conformations are assigned to ribonucleosides without the 2,3-O-isopropylidene group .

Chemical Reactions Analysis

The 1H NMR spectra of alkyl 2,3-O-isopropylidene-β-D-ribofuranosides are identical in terms of the coupling constants of the furanose ring protons . Solvolysis of benzyl 5-O-p-bromophenylsulphonyl-2,3-O-isopropylidene-β-D-ribofuranoside in 50% aqueous methanol-sodium acetate yielded principally benzyl 2,3-O-isopropylidene-β-D-ribofuranoside .

Physical And Chemical Properties Analysis

The 1H NMR spectra of alkyl 2,3-O-isopropylidene-β-D-ribofuranosides are identical in terms of the coupling constants of the furanose ring protons . These are found to be very distinctive .

科学的研究の応用

Synthesis of Bioactive cADPR Derivatives

The compound is used in the synthesis of bioactive cyclic adenosine diphosphate ribose (cADPR) derivatives . Due to the chemical instability at the N1 glycosidic bond, new bioactive cADPR derivatives have been synthesized . One of the most interesting analogues is the cyclic inosine diphosphate ribose (cIDPR), in which the hypoxanthine replaced adenosine .

Antioxidant Studies

The compound has been used in in-vitro antioxidant studies . The percentage inhibition of free radicals by in-vitro methods such as DPPH, Nitric oxide and Hydroxyl free radical are carried out . 5,6-O,O-diacetyl-2,3-O,O-dibenzyl-L-Ascorbic acid was proved to show pronounced in-vitro antioxidant activity .

Quaternization Reactions

The compound is used in quaternization reactions with selected aliphatic and heterocyclic aromatic amines . This helps to determine the effect of the nucleophile type and outgoing group on the quaternization reaction .

Synthesis of cIDPR Analogues

The compound is used in the synthesis of new linear and cyclic northern ribose modified cIDPR analogues . These analogues have been produced by studying the inosine N1 alkylation reaction in detail .

Construction of cADPR Mimics

The compound is used in the construction of new kinds of cADPR mimics . The inosine alkylation reaction afforded also the O6-alkylated regioisomer, which could be a useful intermediate for the construction of new kinds of cADPR mimics .

Synthesis of Flexible cIDPR Analogues

The compound is used in the synthesis of new flexible cIDPR analogues . In these analogues, the northern ribose has been replaced by alkyl chains .

作用機序

Target of Action

1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside is a type of β-D-ribofuranoside . β-D-ribofuranosides are commonly found in living organisms both in the form of N- and O-glycosides . They play essential functions in living organisms, such as being involved in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . Therefore, the primary targets of this compound could be the enzymes or proteins involved in these processes.

Mode of Action

The compound interacts with its targets through its specific conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . These conformations allow the compound to interact with its targets in a specific manner, leading to changes in the targets’ functions.

Biochemical Pathways

The compound affects the biochemical pathways related to intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . The specific effects on these pathways would depend on the exact targets of the compound and their roles in these pathways.

Pharmacokinetics

The compound is soluble in acetone, chloroform, dichloromethane, and methanol , which suggests that it may have good bioavailability

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s conformation and, therefore, its interaction with its targets . Additionally, the presence of other molecules could affect the compound’s solubility and bioavailability .

将来の方向性

特性

IUPAC Name |

[(3aR,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-6(13)15-5-8-9-10(19-12(3,4)18-9)11(17-8)16-7(2)14/h8-11H,5H2,1-4H3/t8-,9-,10-,11?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXYQWRRURBBJ-QHPFDFDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C2C(C(O1)OC(=O)C)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]2[C@H](C(O1)OC(=O)C)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-DI-O-Acetyl-2,3-isopropylidene-D-ribose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

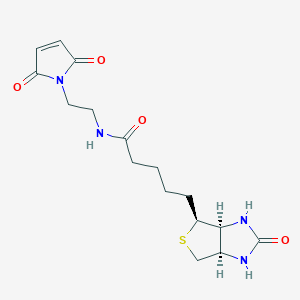

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)